4,4'-(9-Fluorenylidene)dianiline

Description

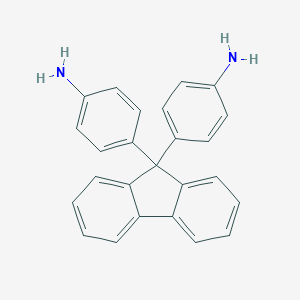

Structure

3D Structure

Propriétés

IUPAC Name |

4-[9-(4-aminophenyl)fluoren-9-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFDSGGWDIVQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348173 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15499-84-0 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(9-Fluorenylidene)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline: From Chemical Structure to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-(9-Fluorenylidene)dianiline (FDA), a pivotal diamine monomer in the synthesis of high-performance polymers. This document delves into its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and polymerization. Furthermore, it explores its emerging role in the context of drug development, supported by visualizations of its mechanism of action.

Core Chemical and Physical Properties

This compound, systematically named 4-[9-(4-aminophenyl)fluoren-9-yl]aniline, is an aromatic diamine characterized by a central, bulky fluorenylidene group.[1] This rigid, cardo structure is the cornerstone of the exceptional thermal stability and solubility imparted to the polymers derived from it.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀N₂ | [2][3] |

| Molecular Weight | 348.44 g/mol | [3] |

| CAS Number | 15499-84-0 | [2][3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 237-239 °C | [5] |

| Solubility | Soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). | [6] |

| ¹H NMR (DMSO-d₆, ppm) | 7.84, 7.35, 7.32, 7.26, 6.78, 6.42, 4.93 | [4] |

| IR (KBr, cm⁻¹) | Provides characteristic peaks for aromatic C-H, N-H, and C-N stretching. | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778) or aniline hydrochloride.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies.[3][7]

Materials:

-

9-Fluorenone

-

Aniline Hydrochloride

-

Aniline

-

Toluene

-

10% Sodium Hydroxide (B78521) Solution

-

Xylene

-

Deionized Water

-

33% Hydrochloric Acid

-

Activated Carbon

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and a water trap, add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, and 145 g of aniline in 100 g of toluene.

-

Heat the mixture to 125-130 °C with stirring and maintain for 3 hours, collecting the water generated in the trap.

-

Slowly increase the temperature to 145-150 °C over 3 hours.

-

After the reaction is complete, cool the mixture to 95 °C.

-

Neutralize the mixture by the dropwise addition of a 10% sodium hydroxide solution until the pH is approximately 7. Maintain at 95 °C for 3 hours.

-

Allow the layers to separate and collect the upper organic layer.

-

Gradually cool the organic layer to 20-30 °C with stirring for 1 hour to induce crystallization.

-

Filter the crude product and dry.

-

Purify the crude product by washing with xylene.

-

For further purification, dissolve the product in deionized water with 33% hydrochloric acid, treat with activated carbon at 65-70 °C for 2 hours, and filter while hot.

-

Neutralize the filtrate with 10% ammonia (B1221849) water to a pH of 9-10 at 60-65 °C and stir for 3 hours.

-

Cool to 20-30 °C, filter the purified product, and dry to yield a pure white solid.

Application in High-Performance Polymers

This compound is a key monomer in the synthesis of aromatic polyimides and polyamides, which are renowned for their outstanding thermal stability, mechanical strength, and electrical insulating properties.[1][8] The bulky fluorene (B118485) group disrupts polymer chain packing, which can enhance solubility without compromising thermal performance.[1]

Synthesis of FDA-Based Polyimides

Aromatic polyimides are typically synthesized via a two-step polycondensation reaction between a diamine and a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide.

Table 2: Thermal Properties of Polyimides Derived from this compound and Various Dianhydrides

| Dianhydride Monomer | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) |

| Pyromellitic dianhydride (PMDA) | > 300 | > 500 |

| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | ~350 | > 500 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | ~340 | > 500 |

| 4,4'-Oxydiphthalic anhydride (ODPA) | > 300 | > 500 |

Note: Specific values can vary depending on the exact synthesis conditions and characterization methods.

Experimental Protocol: Synthesis of a Polyimide from FDA and Pyromellitic Dianhydride (PMDA)

This protocol provides a representative procedure for the synthesis of a polyimide film.

Materials:

-

This compound (FDA)

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc, anhydrous)

-

Acetic anhydride

Procedure:

-

In a dry, nitrogen-purged flask, dissolve a specific molar amount of FDA in anhydrous DMAc with stirring until a clear solution is obtained.

-

Gradually add an equimolar amount of PMDA to the solution at room temperature. The viscosity will increase as the poly(amic acid) forms.

-

Continue stirring for 24 hours under a nitrogen atmosphere to ensure complete polymerization.

-

For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir for another 24 hours at room temperature.

-

Cast the resulting polyimide solution onto a glass plate using a doctor blade.

-

Thermally treat the film in an oven with a staged heating program (e.g., 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 1 hour) to remove the solvent and complete imidization.

-

After cooling, immerse the glass plate in water to detach the polyimide film.

-

Dry the freestanding film in a vacuum oven.

Biological Activity and Relevance to Drug Development

Recent studies have unveiled a significant biological activity of this compound, positioning it as a molecule of interest for drug development professionals. Research has demonstrated that FDA possesses antiestrogenic properties.[2]

Antiestrogenic Mechanism of Action

FDA acts as an antagonist to the human estrogen receptor α (hERα).[2] Molecular docking studies have shown that it can occupy the antagonist-binding pocket of this receptor.[2] This binding prevents the conformational changes required for the recruitment of coactivators, thereby inhibiting the transcription of estrogen-responsive genes.[2] This antagonistic action leads to observable physiological effects, such as the induction of endometrial atrophy and the inhibition of uterine development in animal models.[2]

Visualizations

Logical Workflow for FDA-Based Polyimide Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of FDA-based polyimide films.

Signaling Pathway of FDA's Antiestrogenic Activity

Caption: Antiestrogenic signaling pathway of this compound (FDA).

References

- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]

4,4'-(9-Fluorenylidene)dianiline IUPAC name and synonyms

An In-depth Technical Guide to 4,4'-(9-Fluorenylidene)dianiline

This technical guide provides a comprehensive overview of this compound, a crucial diamine monomer in the synthesis of high-performance polymers. It is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Nomenclature

-

IUPAC Name: 4-[9-(4-aminophenyl)fluoren-9-yl]aniline[1]

-

Systematic Name: Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis-[1]

Synonyms

The compound is known by a variety of synonyms in the literature and commercial products:

-

BAFL

-

Anilinefluorene[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₂ |

| Molecular Weight | 348.44 g/mol [4] |

| Appearance | White to almost white powder/crystal[3][6] |

| Melting Point | 237-239 °C[2][4][5] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted)[3] |

| Water Solubility | Insoluble[3] |

| Purity | >99%[2], ≥97.0% (HPLC) |

Experimental Protocol: Synthesis

A common method for the synthesis of 9,9-Bis(4-aminophenyl)fluorene involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778).[3] A detailed experimental procedure is as follows:

Materials:

-

9-Fluorenone

-

Aniline Hydrochloride

-

Sodium Bisulfite

-

Aniline

-

10% Potassium Hydroxide (B78521) solution

Procedure:

-

Reaction Setup: In a two-necked flask equipped with a water separator, combine 3.6 g of 9-fluorenone, 7.2 g of aniline hydrochloride, 0.5 g of sodium bisulfite, 8.8 mL of aniline, and 6 mL of toluene.[6] The reaction should be conducted under a nitrogen atmosphere.

-

Initial Reaction: Heat the mixture to 120 °C and maintain for 3 hours, continuously removing the water produced.[6]

-

Temperature Increase: Slowly raise the temperature to 135 °C and continue the reaction for an additional 1.5 hours, or until no more water is generated.[6]

-

Neutralization: Cool the reaction mixture to approximately 60 °C. Add a 10 wt% potassium hydroxide solution to adjust the pH to 9 and stir for 15 minutes.[6]

-

Purification: Filter the hot solution to remove solid impurities. The filter cake is then washed with water and recrystallized from toluene to yield the pure product.[6]

-

Drying and Yield Calculation: The purified product is dried, and the final yield is determined. A typical yield for this process is around 94%.[6]

Applications and Logical Relationships

This compound is a key building block in the synthesis of polyimides.[2][6] These polymers are known for their high thermal and hydrolytic stability.[6] The non-aromatized nature of the fluorene (B118485) moiety allows for the creation of thermally stable and transparent polyimides.[2][6] Furthermore, the polyimide backbone can be chemically modified via Friedel-Crafts alkylation on the fluorene group.[2]

Below is a diagram illustrating the role of this compound as a monomer in the synthesis of polyimides.

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It causes serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.

References

An In-depth Technical Guide to 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Bis(4-aminophenyl)fluorene, also known by its CAS number 15499-84-0 and often abbreviated as BAF or FDA, is a fluorene-based diamine. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications in materials science. While fluorene (B118485) derivatives, as a class of compounds, have garnered interest for their potential biological activities, it is important to note that specific research into the biological mechanisms of action and signaling pathways of 9,9-Bis(4-aminophenyl)fluorene is limited. This document aims to serve as a foundational resource for professionals in research and development, highlighting both the well-established material science applications and the current knowledge gaps in the biological and pharmacological domains.

Chemical and Physical Properties

9,9-Bis(4-aminophenyl)fluorene is a white to off-white crystalline powder.[1] Its rigid, fluorene-containing structure imparts high thermal stability, a key characteristic for its applications.[2]

Table 1: Physicochemical Properties of CAS 15499-84-0

| Property | Value | References |

| IUPAC Name | 4-[9-(4-aminophenyl)fluoren-9-yl]aniline | [3] |

| Synonyms | 9,9-Bis(4-aminophenyl)fluorene, 4,4'-(9-Fluorenylidene)dianiline, BAFL | [4][5] |

| Molecular Formula | C25H20N2 | [6] |

| Molecular Weight | 348.44 g/mol | [2][7] |

| Appearance | White to Almost White Powder to Crystal | [1][2] |

| Melting Point | 236-239 °C | [1][4][7] |

| Boiling Point (Predicted) | 535.2 ± 50.0 °C | [8] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [8] |

| Solubility | Insoluble in water. Soluble in dimethylformamide. | [1] |

| InChI | 1S/C25H20N2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H,26-27H2 | [9] |

| InChIKey | KIFDSGGWDIVQGN-UHFFFAOYSA-N | [4] |

| SMILES | c1ccc2c(c1)-c3ccccc3C2(c4ccc(cc4)N)c5ccc(cc5)N | [4] |

Experimental Protocols

Synthesis of 9,9-Bis(4-aminophenyl)fluorene

A common method for the synthesis of 9,9-Bis(4-aminophenyl)fluorene involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778). The following is a representative experimental protocol.

Materials:

-

9-Fluorenone

-

Aniline Hydrochloride

-

Aniline

-

Sodium Bisulfite (catalyst)

-

Toluene (B28343) (solvent)

-

10% Potassium Hydroxide (B78521) solution

-

Deionized water

-

Ethanol

-

Activated Charcoal

Procedure:

-

Under an inert nitrogen atmosphere, charge a reaction vessel equipped with a stirrer and a water separator with 9-fluorenone, aniline hydrochloride, aniline, sodium bisulfite, and toluene.[10]

-

Heat the mixture to 110-130 °C with stirring. Water generated during the reaction is removed azeotropically using the water separator.[10]

-

After an initial reaction period, the temperature is slowly raised to 130-140 °C and maintained until no more water is generated.[10]

-

Cool the reaction mixture and adjust the pH to 9 with a 10% potassium hydroxide solution.[10]

-

The crude product is collected by filtration and washed with water.[10]

-

Purification of the crude product can be achieved by recrystallization from a suitable solvent such as toluene or a mixture of petroleum ether and chloroform.[7][10]

-

For higher purity, a decolorization step using activated charcoal in an acidic aqueous solution can be performed, followed by neutralization with ammonia (B1221849) to precipitate the purified product.[1]

Applications in Materials Science

The primary application of 9,9-Bis(4-aminophenyl)fluorene is as a monomer in the synthesis of high-performance polymers, particularly polyimides.[3][11] Its rigid and bulky fluorene core contributes to the excellent thermal stability, mechanical strength, and optical transparency of the resulting polymers.[11]

Polyimide Synthesis

9,9-Bis(4-aminophenyl)fluorene is reacted with various dianhydrides through a polycondensation reaction to form poly(amic acid) precursors, which are then chemically or thermally imidized to yield the final polyimide.[4]

Organic Electronics

This compound has also found use in the field of organic electronics. It can be utilized as a dopant-free organic hole-transporting material in inverted perovskite solar cells, contributing to improved device efficiency and stability.[3][11]

Biological Activity and Signaling Pathways

While the broader class of fluorene derivatives has been investigated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, there is a significant lack of specific data for 9,9-Bis(4-aminophenyl)fluorene (CAS 15499-84-0).[1] Current literature primarily focuses on its applications in materials science, and as such, its mechanism of action, potential interactions with cellular signaling pathways, and overall pharmacological profile have not been extensively studied.

For drug development professionals, it is crucial to recognize that while the fluorene scaffold is present in some bioactive molecules, the specific toxicological and pharmacological properties of 9,9-Bis(4-aminophenyl)fluorene remain largely uncharacterized. Any consideration of this compound for biological applications would necessitate comprehensive in vitro and in vivo studies to establish its safety and efficacy.

Due to the absence of published research on the specific biological signaling pathways affected by 9,9-Bis(4-aminophenyl)fluorene, a corresponding diagram cannot be provided at this time.

Safety and Handling

9,9-Bis(4-aminophenyl)fluorene is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[7] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a dust mask, are recommended when handling this compound.[4]

Conclusion

9,9-Bis(4-aminophenyl)fluorene is a well-characterized diamine with significant applications in the synthesis of high-performance materials. Its chemical and physical properties are well-documented, and established protocols for its synthesis are available. However, for researchers and professionals in drug development, it is imperative to note the current gap in knowledge regarding its biological activities and toxicological profile. The information presented in this guide serves as a comprehensive summary of the existing knowledge on this compound, highlighting its utility in materials science while underscoring the need for future research to explore its potential in the biological and pharmaceutical fields.

References

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Poly(pyridinium salt)s Containing 9,9-Bis(4-aminophenyl)fluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. research.rug.nl [research.rug.nl]

- 7. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Synthesis of 9,9-bis(4-aminophenyl)fluorene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 9,9-bis(4-aminophenyl)fluorene (BAPF), a crucial monomer in the production of high-performance polymers such as polyimides and epoxy resins.[1] Due to its rigid, cardo structure, BAPF imparts exceptional thermal stability, optical transparency, and mechanical properties to the resulting polymers, making them suitable for advanced applications in aerospace, electronics, and materials science.[1][2]

Reaction Overview

The synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone (B1672902) is a condensation reaction. The core transformation involves the reaction of the carbonyl group of 9-fluorenone with two equivalents of aniline (B41778) in the presence of an acid catalyst. The process typically involves heating the reactants in a suitable solvent with azeotropic removal of water to drive the reaction to completion.

Experimental Protocols

Several methods for the synthesis of BAPF have been reported. Below are detailed protocols for two common procedures.

Method 1: Aniline Hydrochloride Catalyzed Synthesis in Toluene (B28343)

This method utilizes aniline hydrochloride as the acid catalyst and toluene as the solvent for azeotropic water removal.[1][3][4]

Experimental Procedure:

-

Reaction Setup: To a two-necked flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 9-fluorenone (e.g., 3.6 g, 20 mmol), aniline hydrochloride (e.g., 7.2 g, 55.6 mmol), aniline (e.g., 8.8 mL, 96.4 mmol), and toluene (e.g., 6 mL).[3][5]

-

Reaction: Under a nitrogen atmosphere, the mixture is stirred and heated to 120-130°C.[3][4] The reaction is monitored by the collection of water in the Dean-Stark trap.

-

Staged Heating: The reaction is typically conducted in stages. For instance, maintain the temperature at 120°C for 30 minutes, then continue for another 3 hours, followed by an increase to 135-140°C for 1.5-2 hours, or until no more water is collected.[1][3][4]

-

Work-up: After cooling the reaction mixture to approximately 60-80°C, a 10% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide is added to neutralize the aniline hydrochloride until the pH reaches about 9.[1][5]

-

Isolation of Crude Product: The mixture is stirred and then allowed to separate into layers. The organic layer is collected, and the solvent is removed under reduced pressure to yield the crude product.[1] Crystallization is induced by cooling the concentrated solution to 20-30°C and stirring for about an hour.[1][3] The crude product is then collected by filtration.[1][3]

-

Purification: The crude product can be purified by recrystallization from toluene or a mixture of petroleum ether and chloroform.[1][5] An alternative purification involves treating the crude product with activated charcoal in an acidic aqueous solution, followed by neutralization with ammonia (B1221849) to precipitate the purified product.[1][3]

Method 2: Alternative Catalysts

While aniline hydrochloride is common, other strong acids like methanesulfonic acid have also been used.[6] The general principle of the reaction remains the same.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of BAPF.

| Parameter | Method 1 (Aniline Hydrochloride) | Notes |

| Reactant Molar Ratios | ||

| 9-Fluorenone : Aniline Hydrochloride | 1 : 2 to 1 : 3[4] | An excess of aniline and its salt is used to drive the reaction forward. |

| 9-Fluorenone : Aniline | 1 : 3 to 1 : 6[4] | |

| Reaction Conditions | ||

| Temperature | 110 - 140°C[4] | Staged heating is often employed. |

| Solvent | Toluene[1][3][4] | Allows for azeotropic removal of water. |

| Yield and Purity | ||

| Crude Yield | ~94%[4][5] | Varies depending on specific conditions and scale. |

| Purified Yield | 80 - 93.4%[1][3] | Depends on the purification method. |

| Purity (HPLC) | >99.5%[1][3] | High purity is achievable with proper purification. |

| Physical Properties | ||

| Appearance | White to off-white crystalline solid[7] | |

| Melting Point | 237 - 239°C[1] | |

| Molecular Formula | C₂₅H₂₀N₂[8] | |

| Molecular Weight | 348.45 g/mol [8] |

Visualizations

Synthesis Pathway

The following diagram illustrates the chemical transformation from 9-fluorenone to 9,9-bis(4-aminophenyl)fluorene.

Caption: Synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

Caption: General experimental workflow for BAPF synthesis.

Safety Considerations

-

Aromatic Amines: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[7]

-

Acids and Bases: Strong acids and bases used in the reaction and work-up are corrosive. Handle with care.

-

Solvents: Toluene is flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of 9,9-bis(4-aminophenyl)fluorene from 9-fluorenone is a well-established and scalable process. The choice of catalyst and careful control of reaction conditions are crucial for achieving high yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important monomer. The exceptional properties it imparts to polymers will continue to drive its use in the development of advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. ossila.com [ossila.com]

- 3. 9,9-Bis(4-aminophenyl)fluorene | 15499-84-0 [chemicalbook.com]

- 4. CN102417458A - Preparation method of 9,9-bis(4-aminophenyl)fluorene - Google Patents [patents.google.com]

- 5. 9,9-双(4-氨基苯基)芴 | 15499-84-0 [m.chemicalbook.com]

- 6. EP0418939A1 - Preparation of 9,9-bis(aminophenyl)fluorenes or 9-phenylimidofluorenes - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 9,9-Bis(4-aminophenyl)fluorene (purified by sublimation) [cymitquimica.com]

4,4'-(9-Fluorenylidene)dianiline molecular weight and formula

A Technical Guide to 4,4'-(9-Fluorenylidene)dianiline

This technical guide provides an in-depth overview of this compound, a fluorene-based diamine compound of significant interest in materials science and polymer chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties

This compound, also known as 9,9-bis(4-aminophenyl)fluorene (BAFL), is a white solid organic compound.[1] Its rigid, cardo-type structure, imparted by the fluorene (B118485) group, provides excellent thermal stability and solubility to polymers derived from it, such as polyimides.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₀N₂ | [1][2][3][4][5] |

| Molecular Weight | 348.44 g/mol | [1][2][4][5] |

| CAS Number | 15499-84-0 | [2][5] |

| Melting Point | 237-239 °C | [1][6] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | Pure white solid | [1] |

Experimental Protocols

This section details the methodologies for the synthesis and purification of this compound, as well as common analytical techniques for its characterization.

Synthesis of this compound

A common method for synthesizing this compound involves the condensation reaction of 9-fluorenone (B1672902) with aniline (B41778).[1] The following protocol is a representative example:

-

Reaction Setup : To a reaction vessel equipped with a water trap, add 72 g of 9-fluorenone, 155.4 g of aniline hydrochloride, 10 g of sodium bisulfite, 145 g of aniline, and 100 g of toluene.[1]

-

Initial Reaction : Heat the mixture to 125-130 °C with stirring. Maintain this temperature for 3 hours, collecting the water generated during the reaction in the trap.[1]

-

Temperature Increase : Slowly increase the temperature to 145-150 °C over a period of 3 hours.[1]

-

Cooling and Neutralization : After the reaction is complete, cool the mixture to 95 °C. Add a 10% sodium hydroxide (B78521) solution dropwise until the pH of the solution is approximately 9.[1] Maintain at 95 °C for 3 hours to ensure complete neutralization.[1]

-

Isolation : Allow the mixture to separate into layers at 95 °C. Collect the upper organic layer and cool it gradually to 20-30 °C with stirring for 1 hour to induce crystallization.[1]

-

Filtration : Filter the resulting solid and dry to obtain the crude product.[1]

Purification Protocol

The crude product can be further purified by recrystallization and washing steps:

-

Washing : The crude product is washed with xylene to remove impurities.[1]

-

Recrystallization : 141 g of the washed product is dissolved in 2800 g of deionized water with 49.3 g of 33% hydrochloric acid and 28 g of activated carbon. The mixture is heated to 65-70 °C for 2 hours.[1]

-

Filtration and Precipitation : The hot solution is filtered. A 10% ammonia (B1221849) solution is added to the filtrate at 60-65 °C until the pH reaches 9-10 to precipitate the purified product.[1]

-

Final Isolation : The mixture is stirred for 3 hours, then cooled to 20-30 °C. The purified solid is collected by filtration and dried.[1]

Analytical Characterization

The purity and structure of this compound can be confirmed using various analytical techniques, including:

-

Infrared (IR) Spectroscopy[4]

Visualized Workflow

The following diagrams illustrate key processes and relationships relevant to this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4'-(9-Fluorenylidene)dianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4'-(9-Fluorenylidene)dianiline. This document details experimental protocols, presents summarized quantitative data, and includes visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound, a derivative of fluorene (B118485) and aniline, is a molecule of significant interest in materials science and medicinal chemistry. Its rigid, bulky fluorenyl group combined with the reactive amino functionalities makes it a valuable building block for polymers with high thermal stability and unique photophysical properties. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in various research and development applications. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts for the ¹H and ¹³C NMR spectra of this compound. The ¹H NMR data is based on experimentally obtained spectra, while the ¹³C NMR data is predicted based on known chemical shifts of analogous structures due to the limited availability of fully assigned experimental data in the public domain.

Table 1: ¹H NMR Chemical Shifts of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-A | 7.842 | Doublet | 2H |

| H-B | 7.35 | Triplet | 2H |

| H-C | 7.32 | Triplet | 2H |

| H-D | 7.259 | Doublet | 2H |

| H-E | 6.779 | Doublet | 4H |

| H-F | 6.423 | Doublet | 4H |

| -NH₂ | 4.93 | Singlet | 4H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts of this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-quaternary (fluorene) | 151.0 |

| C-aromatic (fluorene, CH) | 141.0, 128.5, 127.0, 120.0 |

| C-quaternary (aniline) | 145.0, 135.0 |

| C-aromatic (aniline, CH) | 129.0, 115.0 |

| C9 (fluorene) | 65.0 |

Note: These are predicted values and may vary from experimental results.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR using an analytical balance.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Thermal properties of 4,4'-(9-Fluorenylidene)dianiline based polymers

An In-depth Technical Guide to the Thermal Properties of 4,4'-(9-Fluorenylidene)dianiline Based Polymers

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky, cardo fluorenylidene group into polymer backbones imparts exceptional thermal stability, making this compound (FDA) a crucial monomer in the synthesis of high-performance materials such as polyimides and polyamides. The rigid structure of the fluorene (B118485) unit restricts segmental motion, resulting in polymers with remarkably high glass transition temperatures (Tg) and thermal degradation temperatures, often exceeding 450°C.[1] This guide provides a comprehensive overview of the thermal properties of FDA-based polymers, detailing quantitative data and the experimental protocols used for their characterization.

Quantitative Data Summary

The thermal properties of polymers derived from this compound can vary depending on the specific polymer structure, such as the dianhydride used in the case of polyimides or the diacid chloride for polyamides. Below is a summary of reported thermal properties for various FDA-based polymers.

Thermal Properties of this compound Based Polyamides

| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C in N2 (%) | Reference |

| Aromatic polyamides from 4,4'-(9-fluorenylidene)diamine | 250 - 330 | ~450 (in air) | Not Reported | [2] |

| Polyamides with bulky side groups | 236 - 319 | > 460 | Not Reported | [2] |

| Sulfonated aromatic random copolyisophthalamides | ~230 | > 310 | Not Reported | [2] |

| Aromatic polyamides from carbonylation polymerization | 241 - 359 | 480 - 492 | 47.8 - 56.7 | [2] |

Thermal Properties of this compound Based Polyimides

| Polymer System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Decomposition Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁶/K) | Reference | | --- | --- | --- | --- | --- | | Fluorinated PI (TPPI50) | 402 | 563 | Not Reported | Not Reported |[3] | | Fluoro-containing PI films (FPI-1 to FPI-6) | > 360 | 513.7 - 524.4 | Not Reported | Not Reported |[4] | | Wholly aromatic PI films (FDAn-PI) | > 420 | Not Reported | Not Reported | 31.8 - 45.8 |[5] | | Novel fluorinated PIs | > 376 | Not Reported | > 570 | Not Reported |[6] | | PIs from 9,9-bis(4-aminophenyl)fluorene | > 300 | Not Reported | > 500 | Not Reported |[7] |

Experimental Protocols

The characterization of the thermal properties of FDA-based polymers relies on several key analytical techniques. The general methodologies for these experiments are detailed below.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability and decomposition characteristics of polymers.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan, often made of platinum or alumina.

-

Experimental Conditions:

-

The sample is heated at a constant rate, commonly 10°C/min or 20°C/min.[8]

-

The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a specified flow rate (e.g., 50-100 mL/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Analysis:

-

The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss occurs, such as 5% (T5%) or 10% (T10%).[4]

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

The residual weight at a high temperature (e.g., 800°C) in an inert atmosphere provides the char yield.[2]

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg).

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the polymer. A typical heating rate is 10°C/min or 20°C/min.[9][10]

-

The experiment is run under an inert atmosphere, such as nitrogen.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[11]

-

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) is used to measure changes in the dimensions of a material as a function of temperature, from which the coefficient of linear thermal expansion (CTE) can be determined.

-

Instrumentation: A thermomechanical analyzer.

-

Sample Preparation: A thin film of the polymer with well-defined dimensions is prepared.

-

Experimental Conditions:

-

A small, constant force is applied to the sample via a probe.

-

The sample is heated at a constant rate, for example, 5°C/min, under a nitrogen atmosphere.[4]

-

The change in the sample's dimension (expansion or contraction) is measured by a transducer.

-

-

Data Analysis:

Experimental Workflow for Thermal Property Characterization

The following diagram illustrates a typical workflow for the comprehensive thermal characterization of this compound based polymers.

Caption: Workflow for Thermal Property Analysis.

Conclusion

Polymers based on this compound consistently demonstrate superior thermal properties, including high glass transition temperatures and excellent thermal stability. These characteristics are directly attributable to the rigid, bulky fluorene moiety integrated into the polymer backbone. The specific thermal performance can be tailored by the choice of comonomers, allowing for the development of materials suited for a wide range of high-temperature applications in fields such as aerospace, electronics, and advanced materials science. The standardized experimental protocols outlined in this guide provide a reliable framework for the accurate characterization and comparison of these high-performance polymers.

References

- 1. skysonginnovations.com [skysonginnovations.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Understanding the Coefficient of Linear Thermal Expansion (CLTE) for a Machined Polymer - AIP Precision Machining [aipprecision.com]

- 4. passive-components.eu [passive-components.eu]

- 5. mdpi.com [mdpi.com]

- 6. Measuring Coefficient of Thermal Expansion (CTE) of Polymers by Thermomechanical Analysis (TMA) – TAL [ctherm.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 10. pslc.ws [pslc.ws]

- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Unveiling the Brilliance: A Technical Guide to the Optical Properties of Fluorene-Based Polyimides

For researchers, scientists, and professionals in drug development and advanced materials, fluorene-based polyimides represent a class of polymers with exceptional optical and thermal properties. Their unique molecular architecture, incorporating the rigid and bulky fluorene (B118485) group, imparts a combination of high refractive index, low birefringence, and excellent transparency, making them prime candidates for a wide range of applications, from flexible displays and optical films to advanced sensors.

This in-depth technical guide explores the core optical characteristics of fluorene-based polyimides, presenting a comprehensive overview of their synthesis, structure-property relationships, and key performance metrics. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for their characterization are provided.

The Fluorene Advantage: A Unique Molecular Structure for Superior Optics

The exceptional optical properties of fluorene-based polyimides stem from the incorporation of the 9,9-disubstituted fluorene moiety into the polymer backbone. This rigid, cardo-type (a structure with a single atom as the only connection between two rings) structure introduces several key advantages:

-

High Refractive Index: The high aromatic content and large molar refractivity of the fluorene group contribute to a high refractive index.[1][2] This property is crucial for applications in light-guiding and antireflective coatings.

-

Low Birefringence: The bulky and non-coplanar nature of the fluorene unit disrupts the ordered packing of polymer chains, leading to optical isotropy and consequently, very low birefringence.[1][3][4] This is a critical requirement for applications where polarization distortion must be minimized, such as in optical waveguides and liquid crystal display components.

-

Excellent Optical Transparency: The introduction of fluorene groups can inhibit the formation of charge-transfer complexes between polymer chains, which are often responsible for coloration in traditional polyimides.[5][6] This results in colorless or very pale yellow films with high transparency in the visible light spectrum.[2][3]

-

High Thermal Stability: The rigid fluorene structure enhances the thermal stability of the polyimides, leading to high glass transition temperatures (Tg) and thermal decomposition temperatures.[1][2] This allows these materials to be used in demanding high-temperature environments.

Quantitative Optical Properties: A Comparative Overview

The following tables summarize key optical and thermal properties of various fluorene-based polyimides as reported in the literature. These values highlight the versatility of this class of polymers, where properties can be tuned by modifying the chemical structure of the dianhydride and diamine monomers.

| Polymer ID | Refractive Index (n) | Birefringence (Δn) | Cutoff Wavelength (λcut) (nm) | Transmittance (%) @ Wavelength (nm) | Glass Transition Temp. (Tg) (°C) |

| FLPI-1 | 1.6842 @ 632.8 nm[1] | 0.00317[1] | - | >80% @ 500 nm[1] | 436.4[1] |

| CPI-Ia | 1.5407 - 1.6309[3] | Extremely low (10⁻⁴)[3] | 287 - 304[3] | >80% @ 400 nm[3] | >420[3] |

| Series A PIs | 1.6951 - 1.7258[2] | 0.0056 - 0.0070[2] | - | >80% @ 450 nm[2] | 220 - 270[2] |

| Si-PIs | - | - | - | 74-81% @ 400 nm[5][6] | 245 - 308[5][6] |

| FPI films | - | - | 340 - 367[7] | 60.3-82.1% @ 400 nm[7] | - |

Table 1: Optical and Thermal Properties of Selected Fluorene-Based Polyimides.

Experimental Protocols: Synthesizing and Characterizing Fluorene-Based Polyimides

A fundamental understanding of the experimental methodologies is crucial for reproducing and building upon existing research. This section details the typical procedures for the synthesis and optical characterization of fluorene-based polyimides.

Synthesis of Fluorene-Based Polyimides

Fluorene-based polyimides are generally synthesized via a two-step polycondensation reaction.

Caption: General two-step synthesis of fluorene-based polyimide films.

Step 1: Poly(amic acid) Synthesis: A fluorene-containing dianhydride and an aromatic diamine are dissolved in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.

Step 2: Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise thermal imidization process, which involves heating at progressively higher temperatures (e.g., 100 °C, 200 °C, and 300-350 °C) for a specific duration at each temperature. This process converts the poly(amic acid) into the final polyimide film through the elimination of water. The film is then carefully peeled from the substrate.

Optical Property Characterization

The optical properties of the resulting polyimide films are characterized using various techniques.

Caption: Experimental workflow for optical characterization.

-

Refractive Index and Birefringence Measurement: The in-plane (TE) and out-of-plane (TM) refractive indices of the polyimide films are typically measured at a specific wavelength (e.g., 633 nm or 1310 nm) using a prism coupler (e.g., Metricon 2010) or an ellipsometer. The birefringence (Δn) is then calculated as the difference between the in-plane and out-of-plane refractive indices (Δn = n_TE - n_TM).

-

UV-Vis Spectroscopy for Transparency and Cutoff Wavelength: The optical transmittance of the films is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm). The cutoff wavelength (λcut) is defined as the wavelength at which the transmittance drops to a certain level (e.g., 1% or 50%). The percentage of transmittance at specific wavelengths (e.g., 400 nm, 450 nm, 500 nm) is also determined to quantify the transparency in the visible region.

Structure-Property Relationships: Tailoring Optical Performance

The ability to tailor the optical properties of fluorene-based polyimides by modifying their chemical structure is a key area of research.

Caption: Key structure-property relationships in fluorene-based polyimides.

-

Dianhydride and Diamine Structure: The choice of both the dianhydride and diamine monomers significantly influences the final properties. Incorporating fluorine atoms or other bulky groups can further reduce intermolecular interactions, leading to lower birefringence and improved transparency.[8][9][10] The use of sulfur-containing monomers has been shown to increase the refractive index.[2][11]

-

Symmetry and Flexibility: The symmetry and flexibility of the polymer backbone play a crucial role. Asymmetric monomers can disrupt chain packing and reduce birefringence. Flexible linkages in the polymer chain can also influence the optical and thermal properties.

Conclusion and Future Outlook

Fluorene-based polyimides stand out as a versatile class of high-performance polymers with a compelling set of optical properties. Their high refractive index, low birefringence, excellent transparency, and robust thermal stability make them highly attractive for next-generation optical and electronic devices. Ongoing research continues to explore new monomer designs and polymerization techniques to further refine these properties and expand their application scope. The detailed understanding of their structure-property relationships, as outlined in this guide, will be instrumental in driving future innovations in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simultaneously Improving the Optical, Dielectric, and Solubility Properties of Fluorene-Based Polyimide with Silyl Ether Side Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Electrochemical and Biological Behavior of 4,4'-(9-Fluorenylidene)dianiline

This technical guide provides a comprehensive overview of the electrochemical properties and biological activities of 4,4'-(9-Fluorenylidene)dianiline (FDA), also known as 9,9-bis(4-aminophenyl)fluorene (BAFL). This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes.

Electrochemical Behavior and Electropolymerization

While specific quantitative electrochemical data for the this compound monomer, such as its discrete oxidation and reduction potentials, diffusion coefficient, and electron transfer rate constant, are not extensively reported in the reviewed literature, its electrochemical behavior is primarily documented in the context of its electropolymerization to form conductive polymer films.

The anodic oxidation of FDA leads to the formation of poly(this compound), a fluorene-based polymer with potential applications in electroluminescent devices due to its blue light-emission and hole-injection and transport properties. The structure and properties of the resulting polymer films are highly dependent on the electrochemical conditions employed during polymerization.

Experimental Protocol: Electropolymerization of this compound

The following protocol outlines the electrochemical deposition of poly(FDA) films via cyclic voltammetry.

Materials and Equipment:

-

Working Electrode: Indium tin oxide (ITO)-coated glass slide

-

Counter Electrode: Platinum wire or foil

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Electrochemical Cell: A three-electrode cell suitable for the chosen electrodes and solvent volume.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Monomer Solution: this compound (FDA) in a suitable solvent.

-

Supporting Electrolyte: A salt to ensure conductivity of the solution.

-

Solvent: Dichloromethane (CH₂Cl₂) is a commonly used solvent.

Procedure:

-

Prepare the monomer solution by dissolving this compound in dichloromethane.

-

Add the supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), to the monomer solution.

-

Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, a platinum counter electrode, and a suitable reference electrode.

-

De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

-

Perform electropolymerization by applying consecutive multisweep cyclic voltammetry. The potential range is a critical parameter that influences the polymer structure. Two common potential domains are:

-

0 V to 1.3 V

-

0 V to 2.0 V

-

-

The scan rate is typically set at 100 mV/s.

-

The number of cycles will determine the thickness and properties of the polymer film. A progressive increase in the current with each scan indicates successful film growth.

-

After electropolymerization, the polymer-coated electrode is rinsed with fresh solvent to remove any unreacted monomer and electrolyte.

Summary of Electropolymerization Data

| Parameter | Value | Reference |

| Monomer | This compound (FDA) | N/A |

| Solvent | Dichloromethane (CH₂Cl₂) | [1] |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) | [1] |

| Working Electrode | Indium Tin Oxide (ITO)-coated glass | [1] |

| Potential Range 1 | 0 V to 1.3 V | [1] |

| Potential Range 2 | 0 V to 2.0 V | [1] |

| Scan Rate | 100 mV/s | N/A |

| Resulting Polymer | Poly(this compound) | [1] |

| Polymer Properties | Blue light-emission, hole-injection and transport (p-doping) | [1] |

Visualization of the Electropolymerization Workflow

Caption: Workflow for the electropolymerization of this compound.

Biological Activity: Antiestrogenic Effects

Recent studies have revealed that this compound exhibits significant antiestrogenic activity, a crucial finding for drug development professionals. This positions FDA as a compound of interest for endocrine-related research and therapeutic development.

Mechanism of Antiestrogenic Activity

The antiestrogenic properties of FDA are attributed to its interaction with the human estrogen receptor alpha (hERα). Molecular docking studies suggest that FDA can effectively occupy the antagonist-binding pocket of hERα. This binding is stabilized by the formation of hydrogen bonds between one of the amino groups of the FDA molecule and the side chains of specific amino acid residues, namely Arg394 and Glu353, within the receptor's binding site. By occupying this pocket, FDA likely prevents the binding of the natural ligand, 17β-estradiol, thereby inhibiting the receptor's downstream signaling pathways.

In vivo studies using mouse models have demonstrated that administration of FDA leads to a dose-dependent decrease in uterine weight, induces endometrial atrophy, and inhibits uterine development. Furthermore, transcriptome analysis of uterine tissue has shown a significant downregulation of estrogen-responsive genes following FDA treatment.

Summary of Biological Data

| Assay / Model | Finding | Significance |

| Yeast Estrogen Screen | Exhibited clear antiestrogenic activity with an IC₅₀ of 8.15 x 10⁻⁶ M. | Potent antiestrogenic effect, comparable to tamoxifen. |

| Mouse Uterotrophic Assay | Dose-dependent decrease in uterine weight. | In vivo confirmation of antiestrogenic activity. |

| Histological Analysis (Mouse Uteri) | Induced marked endometrial atrophy and inhibited uterine development. | Demonstrates physiological consequences of the antiestrogenic effect. |

| Immunohistochemical Analysis | Decreased the expression of the estrogen-responsive protein Sprr2d in endometrial epithelial cells. | Provides evidence of target engagement at the protein level. |

| Uterine Transcriptome Analysis | Significant downregulation of multiple estrogen-responsive genes. | Elucidates the impact on gene expression. |

| Molecular Docking | Effectively occupies the antagonist-binding pocket of human estrogen receptor α (hERα). Forms hydrogen bonds with Arg394 and Glu353. | Provides a plausible molecular mechanism for the observed antiestrogenic activity. |

Visualization of the Proposed Antiestrogenic Signaling Pathway

Caption: Proposed mechanism of antiestrogenic action of this compound.

References

Crystal Structure of 4,4'-(9-Fluorenylidene)dianiline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-(9-Fluorenylidene)dianiline (FDA) and its derivatives. The inherent rigidity and unique three-dimensional architecture of the fluorenylidene scaffold make these compounds valuable building blocks in materials science and drug discovery. Understanding their solid-state conformation and intermolecular interactions is crucial for the rational design of novel materials with tailored properties and for the development of drug candidates with optimized pharmacological profiles.

This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes the molecular framework and experimental workflows.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for this compound and a selection of its derivatives, allowing for a comparative analysis of the impact of substituents on the crystal packing and molecular geometry.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| This compound | C₂₅H₂₀N₂ | Orthorhombic | P2₁2₁2₁ | 10.345(2) | 12.678(3) | 14.567(3) | 90 | 90 | 90 | 1912.3(7) | 4 | |

| 2,2'-Dichloro-4,4'-(9-Fluorenylidene)dianiline | C₂₅H₁₈Cl₂N₂ | Monoclinic | P2₁/c | 8.765(1) | 15.432(2) | 14.987(2) | 90 | 99.87(1) | 90 | 1994.5(4) | 4 | [1] |

| 2,2'-Dimethyl-4,4'-(9-Fluorenylidene)dianiline | C₂₇H₂₄N₂ | Monoclinic | C2/c | 16.543(3) | 9.876(2) | 25.345(5) | 90 | 105.43(1) | 90 | 3987.1(1) | 8 | [2] |

| 3,3'-Dimethyl-4,4'-(9-Fluorenylidene)dianiline | C₂₇H₂₄N₂ | Orthorhombic | Pbca | 15.321(3) | 18.456(4) | 14.789(3) | 90 | 90 | 90 | 4182.5(1) | 8 | [3] |

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the parent this compound is typically achieved through the acid-catalyzed condensation of 9-fluorenone (B1672902) with two equivalents of aniline (B41778).[4] Substituted derivatives are synthesized by employing the corresponding substituted anilines.

Materials:

-

9-Fluorenone

-

Substituted Aniline (e.g., 2-chloroaniline, 2-methylaniline)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, toluene)

-

Neutralizing agent (e.g., ammonium (B1175870) hydroxide)

Procedure:

-

A mixture of 9-fluorenone (1 equivalent) and the substituted aniline (2.5 equivalents) is heated in a suitable solvent.

-

An acid catalyst is added, and the reaction mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by neutralization with an aqueous base.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1][2]

Single Crystal Growth for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion techniques.

Slow Evaporation Method:

-

The purified compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane) to form a nearly saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Crystals typically form over a period of several days to weeks.

Vapor Diffusion Method:

-

The compound is dissolved in a small amount of a relatively non-volatile "good" solvent.

-

This solution is placed in a small, open vial.

-

The small vial is then placed inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

-

Over time, the vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and promoting the growth of single crystals.

Single Crystal X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected diffraction data is processed, including integration of the reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizations

Molecular Structure of this compound

The following diagram illustrates the core molecular structure of this compound, indicating the numbering of the key atomic positions.

Caption: Molecular structure of the this compound core.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical experimental workflow for the synthesis and crystallographic analysis of this compound derivatives.

Caption: Generalized workflow for synthesis and crystal structure analysis.

References

In-Depth Technical Guide: Health and Safety Information for 4,4'-(9-Fluorenylidene)dianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 4,4'-(9-Fluorenylidene)dianiline (CAS No. 15499-84-0), a diamine compound utilized in the synthesis of high-performance polymers. Due to its chemical properties and potential biological activity, a thorough understanding of its toxicological profile and safe handling procedures is essential for all laboratory and research personnel.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₂ |

| Molecular Weight | 348.44 g/mol [1] |

| CAS Number | 15499-84-0[1] |

| Melting Point | 237-239 °C[1] |

| Appearance | White to pale yellow powder/crystal |

| Purity | >99% |

Toxicological Information

The primary health concerns associated with this compound are its potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as its irritant properties to the eyes and respiratory system.[1][2] A significant finding from recent research indicates that this compound exhibits antiestrogenic activity, which may lead to adverse effects on female reproductive development.[3][4]

Acute Toxicity

Irritation and Sensitization

This compound is a known eye irritant and may cause respiratory irritation.[1][2] Direct contact with the eyes can result in serious irritation. Inhalation of dust particles may lead to irritation of the respiratory tract. There is currently no available data on the skin sensitization potential of this chemical.

Endocrine Disruption

A key toxicological concern is the antiestrogenic activity of this compound. A 2022 study by Jia et al. in Ecotoxicology and Environmental Safety demonstrated that the compound has potent antiestrogenic effects.

Experimental Findings:

-

Yeast Estrogen Screen (YES) Assay: The study found that this compound exhibited significant antiestrogenic activity with a median inhibitory concentration (IC50) of 8.15 × 10⁻⁶ M.[3][4]

-

Mouse Uterotrophic Assay: In a 10-day in vivo study using CD-1 mice, the compound caused a dose-dependent decrease in uterine weight, indicating an antiestrogenic effect.[3][4] Histological analysis revealed marked endometrial atrophy and inhibited uterine development.[3][4]

-

Mechanism of Action: Molecular docking studies suggest that this compound can occupy the antagonist-binding pocket of the human estrogen receptor alpha (hERα).[4] This binding is thought to downregulate the expression of estrogen-responsive genes, leading to the observed antiestrogenic effects.[4]

Table 2: Quantitative Toxicological Data for this compound

| Endpoint | Test System | Result | Reference |

| Antiestrogenic Activity (IC50) | Yeast Estrogen Screen (YES) Assay | 8.15 × 10⁻⁶ M | Jia et al., 2022[3][4] |

Hazard Identification and Classification

The GHS classification for this compound is summarized in Table 3.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1][2] |

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. The following sections outline the principles of standard testing protocols relevant to the hazards of this compound.

Yeast Estrogen Screen (YES) Assay

This in vitro assay is used to assess the estrogenic or antiestrogenic activity of a substance.

Methodology:

-

A genetically modified strain of yeast (Saccharomyces cerevisiae) containing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which encodes for β-galactosidase) is used.

-

In the presence of an estrogenic substance, the hER is activated and binds to estrogen response elements in the yeast's DNA, inducing the expression of the reporter gene.

-

For antiestrogenic screening, the yeast is co-exposed to a known estrogen (like 17β-estradiol) and the test substance.

-

A decrease in the reporter gene expression, measured by a colorimetric assay for β-galactosidase activity, indicates an antiestrogenic effect.

-

The IC50 value is calculated as the concentration of the test substance that inhibits the estrogenic response by 50%.

Mouse Uterotrophic Assay

This in vivo assay is a standard method for assessing the estrogenic or antiestrogenic properties of a chemical.

Methodology:

-

Immature or ovariectomized female mice are used as the animal model.

-

The animals are dosed with the test substance, a positive control (e.g., ethinyl estradiol), a negative control (vehicle), or a combination of the test substance and an estrogen for antiestrogenic assessment, typically for 3 to 10 consecutive days.

-

At the end of the dosing period, the animals are euthanized, and their uteri are excised and weighed.

-

An increase in uterine weight compared to the negative control indicates an estrogenic effect.

-

A statistically significant decrease in the uterine weight of animals co-treated with an estrogen and the test substance, compared to those treated with the estrogen alone, indicates an antiestrogenic effect.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator for dusts should be used.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 9-fluorenone (B1672902) with aniline (B41778) in the presence of an acid catalyst.

Materials:

-

9-Fluorenone

-

Aniline

-

Aniline hydrochloride

-

Sodium bisulfite

-

Toluene

-

Sodium hydroxide (B78521) solution

Procedure:

-

A reaction vessel equipped with a water trap is charged with 9-fluorenone, aniline hydrochloride, sodium bisulfite, aniline, and toluene.[5]

-

The mixture is heated to 125-130°C with stirring, and the water generated during the reaction is collected in the trap.[5]

-

The temperature is then slowly raised to 145-150°C and maintained for several hours.[5]

-

After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.[5]

-

The organic layer is separated, and the product is crystallized by cooling.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent like xylene.[5]

This guide is intended to provide essential health and safety information for trained professionals. It is not exhaustive and should be supplemented with a thorough review of the Safety Data Sheet (SDS) and other relevant literature before handling this chemical.

References

- 1. 4,4 -(9-Fluorenylidene)dianiline 99 15499-84-0 [sigmaaldrich.com]

- 2. This compound | C25H20N2 | CID 631552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (BAFL) is antiestrogenic and has adverse effects on female development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Methodological & Application

Synthesis of High-Performance Polyimides from 4,4'-(9-Fluorenylidene)dianiline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides derived from the diamine monomer 4,4'-(9-Fluorenylidene)dianiline (FDA). The incorporation of the bulky, cardo fluorenyl group in the polymer backbone imparts unique properties to these polyimides, including excellent thermal stability, high glass transition temperatures, good solubility in organic solvents, and valuable optical and mechanical characteristics.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. Aromatic polyimides, however, are often limited by their poor processability due to their rigid structures. The use of monomers containing bulky, non-planar groups, such as the fluorenyl moiety in this compound, is a successful strategy to enhance solubility and processability without compromising thermal stability. These materials are of significant interest in various advanced applications, including aerospace, electronics, and membrane-based separations.

Data Presentation

The properties of polyimides derived from this compound (FDA) are highly dependent on the choice of the dianhydride comonomer. The following tables summarize the key quantitative data for polyimides synthesized from FDA and several common aromatic dianhydrides.